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**Compound of Interest**

Compound Name: 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine  
CAS No.: 1005563-37-0  
Cat. No.: B2725803

Application Note: Optimized Dissolution and Formulation Protocols for 1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine

## Executive Summary

1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine is a highly specialized synthetic building block and pharmacophore utilized in advanced medicine with field-proven, self-validating protocols for generating stable in vitro stock solutions and in vivo aqueous formulations, ensuring absolute concentration.

## Physicochemical Profiling & Solvation Causality

To design an effective dissolution strategy without compromising molecular integrity, we must analyze the structural causality behind the compound's

- **Hydrophobic Domain (The Ether Linkage):** The 4-chlorophenoxy moiety significantly elevates the molecule's partition coefficient (LogP). Furthermore, it is highly resistant to aqueous buffers (e.g., PBS, HBSS).
- **Ionizable Domain (The Pyrazol-4-amine):** The primary amine at the C4 position of the pyrazole core acts as a weak base. Structurally analogous pyrazoles are known to be highly soluble in water.
- **The Solvation Switch:** Complete dissolution requires either (A) disrupting the hydrophobic packing using strong aprotic solvents like DMSO[4], or (B) utilizing a pH shift to the ionized state.

Table 1: Solvent Compatibility and Mechanistic Rationale

Solvent System	Solubility Profile
DMSO (Anhydrous)	Highly Soluble
DMF	Highly Soluble
Ethanol (Absolute)	Moderately Soluble
Aqueous Buffer (pH 7.4)	Insoluble
Aqueous Acid (pH < 4.0)	Soluble

## Mechanistic Workflow Diagram

Figure 1: pH-dependent dissolution and formulation workflow for pyrazol-4-amine derivatives.

## Experimental Protocols

### Protocol A: Preparation of 20 mM Master Stock (In Vitro Assays)

Causality: Water absorption by hygroscopic solvents like DMSO can cause highly lipophilic compounds to spontaneously crystallize over time. Utilizin

- Equilibration: Allow the sealed vial of **1-((4-Chlorophenoxy)methyl)-1H-pyrazol-4-amine** to equilibrate to room temperature in a desiccator to prevent moisture uptake.
- Solvent Addition: Add the calculated volume of anhydrous DMSO ( $\geq 99.9\%$  purity) directly to the solid to achieve a 20 mM concentration.
- Agitation: Vortex vigorously for 60 seconds. If microscopic particulate matter remains, sonicate in a water bath at 25°C for 5 minutes.
- Self-Validation: Inspect the solution against a dark background under bright, direct light. The solution must be completely optically clear. The presence of any turbidity indicates incomplete dissolution.
- Storage: Aliquot into single-use amber glass vials and store at -20°C. Do not subject to freeze-thaw cycles, as the temperature flux alters the local concentration and may cause precipitation.

### Protocol B: Step-Down Formulation for Aqueous Media (In Vivo / Cellular Assays)

Causality: Direct addition of an aqueous buffer to a DMSO stock causes the local dielectric constant to plummet, forcing the hydrophobic 4-chlorophenoxy group to aggregate. Final formulation in 60% Saline.

- Primary Transfer: Pipette 50  $\mu$ L of the 20 mM DMSO stock into a clean glass vial.
- Polymer Coating: Add 300  $\mu$ L of PEG400. Vortex vigorously for 30 seconds until completely homogenous.
- Micelle Formation: Add 50  $\mu$ L of Tween 80. Vortex for another 30 seconds. The solution should appear slightly viscous but perfectly transparent.
- Aqueous Phase-In: Critical Step. Add 600  $\mu$ L of 0.9% Saline dropwise (10–20  $\mu$ L at a time) while continuously vortexing the vial.
- Self-Validation: Observe the final mixture. If the solution turns milky or turbid, micellar collapse has occurred, and the drug has precipitated out of the solution.

### Protocol C: Acid-Mediated Aqueous Dissolution (Specialized Assays)

Causality: For assays where organic co-solvents are strictly prohibited but a low pH is tolerated (e.g., simulated gastric fluid studies), we exploit the basicity of the compound.

- Suspend the required mass of the compound in sterile ultra-pure water. The hydrophobic nature of the compound will cause it to float or form a cloudy suspension.
- Add 0.1 M HCl dropwise while continuously monitoring the pH and vortexing.
- As the pH drops below 4.0, the primary amine protonates. The suspension will rapidly clear into a highly soluble cationic salt solution.
- Warning: Do not back-titrate this solution to pH 7.4. Crossing the pKa threshold will cause the neutral free-base to immediately crash out of solution.

**References[1] Title: 1-(3-Nitrophenyl)-1H-pyrazol-4-amine - Vulcanchem. Source: vulcanchem.com. URL: [https://vulcanchem.com/redirect/AUZIYQGG9bBJ4Fch4CRDgdasF\\_\\_ViFtHD4JMAnzSjZQd3aRtd\\_qTrPxtSTe](https://vulcanchem.com/redirect/AUZIYQGG9bBJ4Fch4CRDgdasF__ViFtHD4JMAnzSjZQd3aRtd_qTrPxtSTe)**  
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## Sources

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